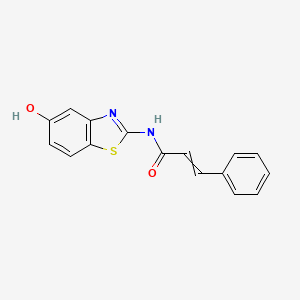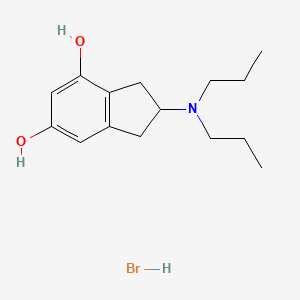
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide is a chemical compound with a complex structure that includes an indene backbone substituted with dipropylamino and dihydroxy groups
Preparation Methods
The synthesis of 2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide can be achieved through several synthetic routes. One common method involves the formation of the indene backbone followed by the introduction of the dipropylamino group and the dihydroxy groups. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in the context of neurological research, it may interact with neurotransmitter receptors to influence neuronal signaling .
Comparison with Similar Compounds
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide can be compared with other similar compounds, such as 4-[2-(dipropylamino)ethyl]indoline-2,3-dione hydrochloride and 2-(diisopropylamino)ethanol. These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Properties
CAS No. |
87615-51-8 |
|---|---|
Molecular Formula |
C15H24BrNO2 |
Molecular Weight |
330.26 g/mol |
IUPAC Name |
2-(dipropylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide |
InChI |
InChI=1S/C15H23NO2.BrH/c1-3-5-16(6-4-2)12-7-11-8-13(17)10-15(18)14(11)9-12;/h8,10,12,17-18H,3-7,9H2,1-2H3;1H |
InChI Key |
SJCMIPXBNZRAAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C1)C(=CC(=C2)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
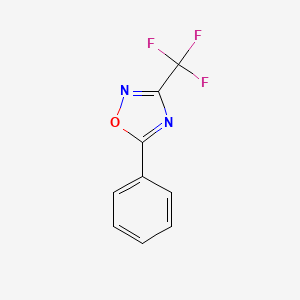
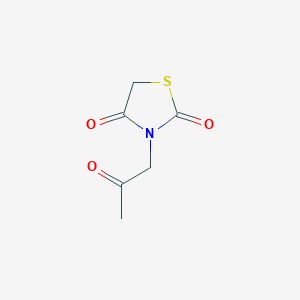
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
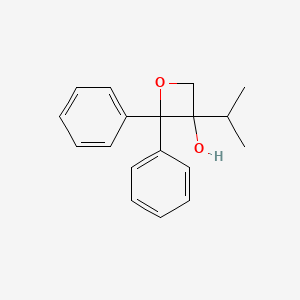
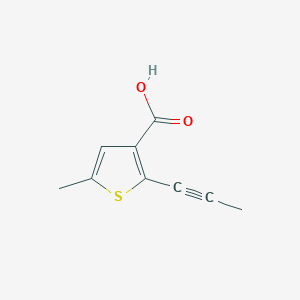
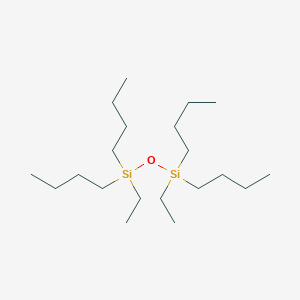
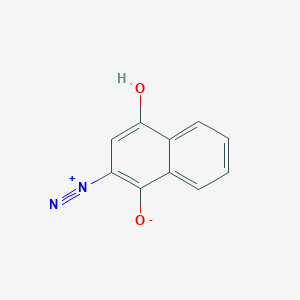
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
